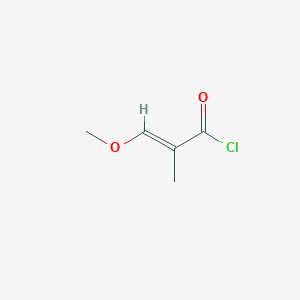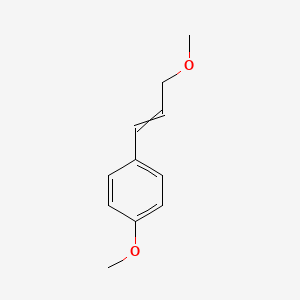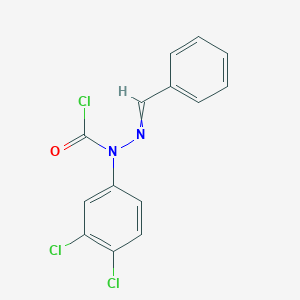
1-Chloronon-3-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloronon-3-yne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond Its molecular formula is C9H15Cl, and it features a chlorine atom attached to the first carbon of a nonyne chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloronon-3-yne can be synthesized through several methods, including:
-
Dehydrohalogenation of Vicinal Dihalides: : This method involves the elimination of hydrogen halides from vicinal dihalides using a strong base such as sodium amide (NaNH2) in liquid ammonia. The reaction proceeds through an E2 elimination mechanism, forming the alkyne .
-
Alkylation of Terminal Alkynes: : Terminal alkynes can be deprotonated using a strong base like sodium hydride (NaH) or sodium amide (NaNH2), followed by alkylation with an appropriate alkyl halide to introduce the chlorine atom .
Industrial Production Methods
Industrial production of this compound typically involves large-scale dehydrohalogenation reactions, utilizing efficient and cost-effective bases and solvents to maximize yield and purity. The process is optimized for scalability and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1-Chloronon-3-yne undergoes various chemical reactions, including:
-
Addition Reactions: : The triple bond in this compound can participate in addition reactions with halogens (e.g., Cl2, Br2) and hydrogen halides (e.g., HCl, HBr), forming dihaloalkanes and haloalkenes .
-
Substitution Reactions: : The chlorine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers .
-
Oxidation and Reduction: : The triple bond can be oxidized to form diketones or reduced to form alkenes and alkanes using appropriate reagents and conditions .
Common Reagents and Conditions
Halogenation: Cl2, Br2 in inert solvents like dichloromethane.
Hydrohalogenation: HCl, HBr in the presence of catalysts.
Nucleophilic Substitution: NaOH, KOH in aqueous or alcoholic solutions.
Oxidation: KMnO4, OsO4 in aqueous or organic solvents.
Reduction: H2 with Pd/C or Lindlar’s catalyst for partial reduction.
Major Products
Dihaloalkanes: Formed from halogenation.
Haloalkenes: Formed from hydrohalogenation.
Alcohols and Ethers: Formed from nucleophilic substitution.
Diketones: Formed from oxidation.
Alkenes and Alkanes: Formed from reduction.
Scientific Research Applications
1-Chloronon-3-yne has several applications in scientific research:
-
Chemistry: : Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions and cycloadditions .
-
Biology: : Investigated for its potential as a bioorthogonal reagent in labeling and tracking biomolecules due to its unique reactivity .
-
Medicine: : Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds .
-
Industry: : Utilized in the production of specialty chemicals, polymers, and materials with specific properties .
Mechanism of Action
The mechanism of action of 1-Chloronon-3-yne involves its reactivity towards various chemical species:
-
Triple Bond Reactivity: : The carbon-carbon triple bond is highly reactive, allowing for addition reactions with electrophiles and nucleophiles .
-
Chlorine Substitution: : The chlorine atom can be readily substituted by nucleophiles, facilitating the formation of a wide range of derivatives .
-
Molecular Targets and Pathways: : In biological systems, this compound can interact with enzymes and proteins through covalent bonding, potentially altering their function and activity .
Comparison with Similar Compounds
1-Chloronon-3-yne can be compared with other similar compounds, such as:
-
1-Bromonon-3-yne: : Similar structure but with a bromine atom instead of chlorine. It exhibits similar reactivity but with different reaction rates and conditions due to the larger atomic size of bromine .
-
1-Iodonon-3-yne: : Contains an iodine atom, which is even larger and more reactive than bromine, leading to different reactivity patterns .
-
1-Fluoronon-3-yne: : Contains a fluorine atom, which is smaller and more electronegative, resulting in different chemical behavior .
-
1-Chlorooct-3-yne: : Similar structure but with a shorter carbon chain, affecting its physical properties and reactivity .
The uniqueness of this compound lies in its specific combination of a chlorine atom and a nonyne chain, providing distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
51575-82-7 |
|---|---|
Molecular Formula |
C9H15Cl |
Molecular Weight |
158.67 g/mol |
IUPAC Name |
1-chloronon-3-yne |
InChI |
InChI=1S/C9H15Cl/c1-2-3-4-5-6-7-8-9-10/h2-5,8-9H2,1H3 |
InChI Key |
IFUSVKAQPZQILY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



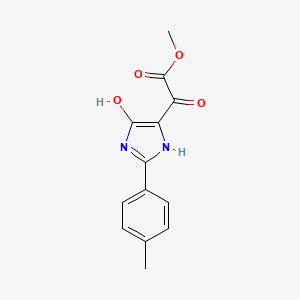
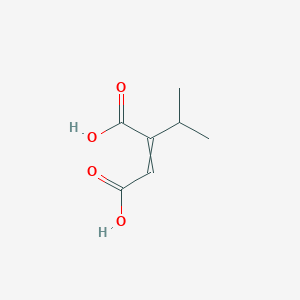
![4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14655802.png)
![Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide](/img/structure/B14655804.png)

![N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14655816.png)
![Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate](/img/structure/B14655823.png)


![1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine](/img/structure/B14655836.png)
